5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
CAS No.:
Cat. No.: VC0543903
Molecular Formula: C10H6Br2N2O2S
Molecular Weight: 378.04 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Br2N2O2S |
|---|---|
| Molecular Weight | 378.04 g/mol |
| IUPAC Name | (5Z)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-2- |
| Standard InChI Key | LZPGGHKJSQSUDE-UQCOIBPSSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1/C=C\2/C(=O)NC(=S)N2)O)Br)Br |
| SMILES | C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,3-diazolidin-4-one ring system substituted with a thioxo group at position 2 and a 3,5-dibromo-2-hydroxyphenylmethylene group at position 5. The dibromophenol moiety introduces steric bulk and electronic effects, enhancing its capacity for hydrogen bonding and hydrophobic interactions. Computational studies suggest that the bromine atoms at positions 3 and 5 of the phenolic ring contribute to its electron-withdrawing character, stabilizing the molecule’s conformation during target binding .
Physicochemical Characteristics
Key properties include:
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Molecular Formula: C<sub>10</sub>H<sub>6</sub>Br<sub>2</sub>N<sub>2</sub>O<sub>2</sub>S
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Molecular Weight: 378.04 g/mol
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Purity: >98% (as per analytical certificates)
The compound’s solubility profile is dominated by its polar functional groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and acetonitrile but poorly soluble in aqueous buffers.
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve condensation reactions between 3,5-dibromo-2-hydroxybenzaldehyde and 2-thioxo-1,3-diazolidin-4-one. Palladium-catalyzed coupling methods, commonly used for aryl-substituted heterocycles, may also apply . For example, analogous compounds are synthesized via:
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Bromination of salicylic acid derivatives.
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Schiff base formation with thiohydantoin precursors.
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Purification via column chromatography.
Analytical Validation
Characterization employs:
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Nuclear Magnetic Resonance (NMR): Confirms substitution patterns and purity.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.
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X-ray Crystallography: Resolves three-dimensional structure (data pending) .
Biological Activity and Mechanism of Action
Inhibition of DisA
The compound exhibits moderate inhibition of DisA, an enzyme critical for bacterial cyclic di-AMP synthesis, with an IC<sub>50</sub> of 56 μM. Fluorescence titration studies reveal a binding affinity (K<sub>d</sub>) of 12.5 μM, suggesting competitive inhibition at the enzyme’s active site. This mechanism disrupts bacterial signaling pathways, potentially attenuating virulence in pathogens like Staphylococcus aureus .
Pharmacological Applications and Limitations
Antimicrobial Development
The compound’s ability to interfere with bacterial second messenger systems positions it as a lead for novel antibiotics. Structural analogs with reduced bromine content show improved selectivity, highlighting avenues for derivatization .
Anticancer Exploration
Thiohydantoins are known to modulate apoptosis pathways, but this compound’s efficacy in oncology models remains untested. Molecular docking studies predict interactions with caspase-3, warranting further investigation.
Comparison with Structural Analogs
The inclusion of bromine atoms and a methylene bridge enhances target affinity compared to simpler thiohydantoins .
Future Directions
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Structural Optimization: Replace bromine with less toxic halogens to improve safety.
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In Vivo Testing: Evaluate pharmacokinetics in murine infection models.
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Target Expansion: Screen against eukaryotic enzymes for anticancer potential.
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